molecular formula C8H15Cl2N3 B1396434 (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride CAS No. 1332528-73-0

(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No. B1396434
CAS RN: 1332528-73-0
M. Wt: 224.13 g/mol
InChI Key: IQZQYJKFZOKBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Physical And Chemical Properties Analysis

“(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride” has a molecular weight of 224.13 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources. For comprehensive information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or other scientific literature.

Scientific Research Applications

Targeted Protein Degradation

(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The compound’s structure allows for the optimal orientation of the degrader molecule, enhancing the formation of the ternary complex necessary for targeted protein degradation .

Safety and Hazards

The safety and hazards of “(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride” are not explicitly stated in the available resources. As with all chemicals, it should be handled with appropriate safety measures. This includes wearing protective clothing and avoiding inhalation, ingestion, and contact with skin and eyes . For detailed safety information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6(2)8-10-4-3-7(5-9)11-8;;/h3-4,6H,5,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZQYJKFZOKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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